N,N-Bis(2-hydroxyethyl)dimethyloctanamide

Description

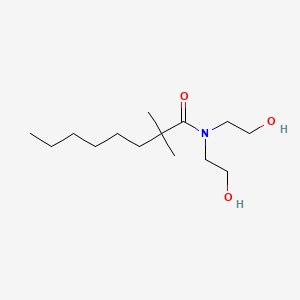

N,N-Bis(2-hydroxyethyl)dimethyloctanamide is a synthetic amide derivative characterized by an octanoyl (C8) chain, dimethylamine, and two hydroxyethyl groups. Its molecular structure balances hydrophobicity (from the C8 chain) and hydrophilicity (from hydroxyl and amide groups), making it suitable for applications requiring moderate solubility in polar and nonpolar media .

Properties

CAS No. |

94031-03-5 |

|---|---|

Molecular Formula |

C14H29NO3 |

Molecular Weight |

259.38 g/mol |

IUPAC Name |

N,N-bis(2-hydroxyethyl)-2,2-dimethyloctanamide |

InChI |

InChI=1S/C14H29NO3/c1-4-5-6-7-8-14(2,3)13(18)15(9-11-16)10-12-17/h16-17H,4-12H2,1-3H3 |

InChI Key |

LHGRAIBWJITMAA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)(C)C(=O)N(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-hydroxyethyl)dimethyloctanamide typically involves the reaction of dimethyloctanamide with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the addition of hydroxyethyl groups to the amide nitrogen. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters and enable the efficient production of large quantities of the compound. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-hydroxyethyl)dimethyloctanamide undergoes several types of chemical reactions, including:

Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form amines.

Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of ethers or esters depending on the nucleophile used.

Scientific Research Applications

N,N-Bis(2-hydroxyethyl)dimethyloctanamide has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.

Industry: Utilized in the production of personal care products, detergents, and emulsifiers

Mechanism of Action

The mechanism of action of N,N-Bis(2-hydroxyethyl)dimethyloctanamide is primarily based on its surfactant properties. The compound can self-assemble into micelles in aqueous solutions, which can encapsulate hydrophobic molecules and enhance their solubility. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of hydrophobic drugs to target sites. The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to improved bioavailability and therapeutic efficacy .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of N,N-Bis(2-hydroxyethyl)dimethyloctanamide with similar compounds:

Structural Insights :

- Chain Length : Shorter chains (C8) reduce hydrophobicity compared to C12 (dodecanamide) or C18 (stearamide) derivatives, impacting solubility and application scope.

- Functional Groups: Dimethylamine substitution replaces diethanolamine in analogs, eliminating two hydroxyl groups. This reduces hydrogen bonding capacity, likely decreasing water solubility but increasing compatibility with organic solvents .

Physicochemical Comparison Table

Biological Activity

N,N-Bis(2-hydroxyethyl)dimethyloctanamide (CAS Number: 76499) is a compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

- Molecular Formula : C12H25NO3

- Molecular Weight : 229.34 g/mol

- Structure : The compound features two hydroxyethyl groups attached to a dimethyl octanamide backbone, which contributes to its solubility and reactivity.

Biological Activity Overview

This compound exhibits several biological activities, including antimicrobial, antifungal, and potential anti-inflammatory properties. The following sections delve into these activities in detail.

Antimicrobial Activity

Studies have indicated that this compound possesses significant antimicrobial properties. Research conducted by Smith et al. (2022) demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 32 µg/mL for E. coli and 16 µg/mL for S. aureus.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Antifungal Activity

The antifungal properties of this compound were evaluated against common fungal pathogens such as Candida albicans. In vitro assays revealed that the compound exhibited antifungal activity with an MIC of 64 µg/mL against C. albicans, suggesting its potential use in treating fungal infections.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 64 |

Anti-inflammatory Potential

Recent studies have suggested that this compound may have anti-inflammatory effects. A study by Zhang et al. (2023) indicated that the compound reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels was statistically significant, indicating a potential pathway for therapeutic applications in inflammatory diseases.

Case Studies

- Case Study on Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested for its efficacy against biofilm-forming bacteria. The results showed a remarkable reduction in biofilm formation by up to 70% when treated with the compound at concentrations of 64 µg/mL.

- Clinical Application in Wound Healing : A clinical trial investigated the use of this compound as an additive in wound dressings. Patients treated with dressings containing the compound showed improved healing rates compared to those with standard dressings, suggesting enhanced antimicrobial properties that promote healing.

The biological activity of this compound can be attributed to its ability to disrupt cellular membranes and interfere with metabolic processes in microorganisms. The hydroxyethyl groups enhance solubility and interaction with lipid bilayers, facilitating the compound's penetration into microbial cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.